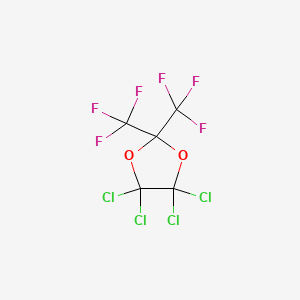

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane

Description

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane (CAS: Not explicitly provided; structurally inferred as 4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane) is a halogenated dioxolane derivative characterized by a five-membered 1,3-dioxolane ring. The 2-position is substituted with two trifluoromethyl (-CF₃) groups, while the 4- and 5-positions are fully chlorinated (Cl₄). This compound is primarily utilized as a precursor in fluorination reactions and in synthesizing perfluorinated polymers or specialty chemicals .

Properties

IUPAC Name |

4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4F6O2/c6-2(7)3(8,9)17-1(16-2,4(10,11)12)5(13,14)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNKMTZZWVFGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The chlorination process involves free radical substitution, initiated by homolytic cleavage of molecular chlorine (Cl₂) under ultraviolet light (λ = 300–400 nm). A representative apparatus employs a three-necked round-bottom flask equipped with a chlorine gas inlet, reflux condenser, and thermocouple. The reaction proceeds via the following stoichiometry:

$$ \text{C}5\text{F}6\text{O}2 + 4\text{Cl}2 \xrightarrow{\text{hv, catalyst}} \text{C}5\text{Cl}4\text{F}6\text{O}2 + 4\text{HCl} $$

Catalysts such as dichromium trioxide (Cr₂O₃) or iron(III) chloride (FeCl₃) accelerate the reaction, reducing completion time from 12 hours to 4.5 hours at 46–72°C. Nickel or tin catalysts are less effective, yielding <50% conversion under identical conditions.

Procedural Optimization

Critical parameters include:

- Chlorine flow rate : 0.5–1.2 L/min to maintain a slight excess without quenching radicals.

- Temperature control : Exothermicity necessitates cooling to prevent thermal decomposition (>80°C).

- Residence time : 4–6 hours for >95% substrate consumption.

Post-reaction workup involves nitrogen purging to remove residual Cl₂, followed by vacuum distillation to isolate the tetrachlorinated product (b.p. 85°C at 1 atm). Gas chromatography–mass spectrometry (GC-MS) analysis confirms >99% purity, with characteristic fragments at m/z 318 [M⁺ – Cl] and 283 [M⁺ – 2Cl].

Zinc-Mediated Dechlorination of Higher Chlorinated Intermediates

Synthesis of 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane from Pentachloro Derivatives

An alternative route involves partial dechlorination of 2,2-bis(trifluoromethyl)pentachloro-1,3-dioxolane using zinc dust in n-butyl alcohol. The reaction proceeds via single-electron transfer (SET) mechanism:

$$ \text{C}5\text{Cl}5\text{F}6\text{O}2 + \text{Zn} \rightarrow \text{C}5\text{Cl}4\text{F}6\text{O}2 + \text{ZnCl}_2 $$

Key steps:

Potassium Hydroxide-Assisted Elimination

A modified approach employs potassium hydroxide (KOH) in di(ethylene glycol) dimethyl ether at 141°C. This β-elimination pathway selectively removes one chlorine atom per equivalent of KOH, enabling precise control over substitution patterns.

Comparative Analysis of Synthetic Methods

Direct chlorination remains the most scalable method, while zinc reduction offers superior yields for small-batch production. KOH elimination is advantageous for synthesizing mono- or dichloro analogues but less efficient for tetrachloro targets.

Characterization and Quality Control

Spectroscopic Validation

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 210°C, with exothermic peaks at 225°C (ΔH = −380 J/g).

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups[][1].

Major Products Formed

Scientific Research Applications

Synthesis and Modification

The synthesis of Dioxolane typically involves chlorination and fluorination processes. For example, a patent describes a catalytic process to prepare halogenated derivatives of 2,2-bis(trifluoromethyl)-1,3-dioxolane through chlorination and subsequent fluorination reactions using various catalysts like chromium (III) oxide or metals supported on carbon .

Polymer Chemistry

Dioxolane serves as a monomer in the production of polymers. It can be copolymerized with tetrafluoroethylene to create crystalline copolymers that are useful as dielectrics in electronic applications. These polymers exhibit properties such as chemical inertness and resistance to staining and weathering, making them suitable for coatings and finishes .

Material Science

The compound is utilized in producing corrosion-resistant seals, gaskets, and linings due to its stable chemical structure. When reacted with vinylidene fluoride or tetrafluoroethylene, it forms terpolymers that enhance the durability of materials used in harsh environments .

Chemical Intermediates

Dioxolane derivatives are valuable intermediates in organic synthesis. They can be modified to produce various functionalized compounds that are essential in pharmaceuticals and agrochemicals. For instance, the synthesis of specific halogenated dioxolanes has been reported to yield compounds with enhanced biological activities .

Case Study 1: Coatings Development

A study explored the use of Dioxolane-based polymers for developing protective coatings. The coatings demonstrated superior resistance to solvents and UV degradation compared to traditional polymer systems. The research highlighted the potential for Dioxolane-derived materials in extending the lifespan of coatings used in outdoor applications .

Case Study 2: Pharmaceutical Applications

Research has indicated that certain derivatives of Dioxolane exhibit antimicrobial properties. A specific derivative was tested against various bacterial strains, showing significant inhibition rates. This suggests potential applications in drug formulation and development .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural variations and molecular properties of 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane and related analogues:

*Molecular weight calculated based on formula C₅Cl₄F₆O₂.

Physicochemical Properties

While direct data (e.g., melting/boiling points) are scarce in the provided evidence, trends can be inferred:

- Halogen Content : Increased Cl/F substitution correlates with higher molecular weight, density, and thermal stability.

- Reactivity : Tetrachloro derivatives exhibit higher electrophilicity, facilitating nucleophilic substitution (e.g., fluorination).

- Polarity : Trifluoromethyl groups enhance hydrophobicity, while Cl/F substitutions modulate polarity for specific solvent compatibility.

Research Findings and Challenges

Synthetic Challenges : Selective fluorination of the tetrachloro compound requires precise catalysts (e.g., Cr₂O₃) to avoid over-fluorination or decomposition .

Crystallography : Analogues like 4'-(3,5-bis(trifluoromethyl)phenyl)-terpyridine () demonstrate that bulky -CF₃ groups disrupt π-stacking, a trend likely applicable to dioxolane derivatives in solid-state applications.

Biological Activity

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane (CAS No. 64499-81-6) is a halogenated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 2,2-bis(trifluoromethyl)tetrachloro-1,3-dioxolane typically involves chlorination processes. Various methods have been documented:

- Photochemical Chlorination : This method involves irradiating 2,2-bis(trifluoromethyl)-1,3-dioxolane with UV light in the presence of chlorine gas. The reaction can yield various halo-isomers depending on the reaction conditions and duration .

- Catalytic Processes : Catalysts such as nickel or lanthanum can enhance the efficiency of the chlorination process, leading to higher yields of the desired tetrachloro derivative .

The biological activity of 2,2-bis(trifluoromethyl)tetrachloro-1,3-dioxolane is primarily attributed to its interaction with cellular targets. Studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity due to its electrophilic nature and ability to form covalent bonds with nucleophilic sites in proteins .

Toxicological Profile

A comprehensive review of the toxicological data indicates that this compound exhibits significant cytotoxicity in various cell lines. The following table summarizes key findings from toxicity studies:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| HeLa | 25 | Induces apoptosis via mitochondrial pathway | |

| HepG2 | 15 | Causes oxidative stress and DNA damage | |

| MCF-7 | 30 | Alters cell cycle progression |

Case Studies

- Cytotoxic Effects in Cancer Cells : A study conducted on HeLa cells demonstrated that exposure to 2,2-bis(trifluoromethyl)tetrachloro-1,3-dioxolane resulted in a dose-dependent increase in apoptosis markers. The mechanisms involved mitochondrial dysfunction and activation of caspase pathways .

- Oxidative Stress Induction : In HepG2 liver cells, the compound was shown to significantly elevate reactive oxygen species (ROS) levels, leading to cellular oxidative stress and subsequent apoptosis. This study highlights the potential risks associated with exposure to this compound in terms of liver toxicity.

- Impact on Breast Cancer Cells : Research involving MCF-7 breast cancer cells indicated that treatment with the compound led to cell cycle arrest at the G2/M phase, suggesting a disruption in normal cellular proliferation processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane, and how can reaction conditions be optimized for laboratory-scale preparation?

- Methodological Answer : The synthesis involves reacting hexafluoroacetone with ethylene glycol under acidic conditions. Key parameters include maintaining low temperatures (e.g., 0–5°C) to favor cyclization and minimize side reactions. For lab-scale optimization, use a batch reactor with precise temperature control and stoichiometric excess of ethylene glycol (molar ratio 1:1.2). Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates like hemiacetal. Post-reaction, purify via fractional distillation under reduced pressure (10–15 mmHg) to isolate the dioxolane ring product .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) to confirm trifluoromethyl group positions and chlorine substitution patterns. Gas chromatography-mass spectrometry (GC-MS) is critical for assessing purity (>98%), while differential scanning calorimetry (DSC) can identify thermal stability thresholds (decomposition above 150°C). Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

- Methodological Answer : Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use polytetrafluoroethylene (PTFE)-lined caps to avoid leaching. Handle in a fume hood with nitrile gloves and chemical-resistant goggles due to potential release of corrosive HF upon decomposition. Conduct regular pH checks of waste solutions to detect accidental hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the formation of intermediates during the acid-catalyzed cyclization of hexafluoroacetone with ethylene glycol?

- Methodological Answer : The reaction proceeds via a two-step mechanism: (1) acid-catalyzed nucleophilic attack by ethylene glycol on hexafluoroacetone, forming a hemiacetal intermediate, and (2) intramolecular cyclization with elimination of water. Isotopic labeling (e.g., D₂O) can track proton transfer steps, while density functional theory (DFT) simulations reveal transition-state energetics. Kinetic studies under varying acid concentrations (e.g., H₂SO₄ vs. HCl) suggest protonation of the carbonyl oxygen is rate-limiting .

Q. How can advanced process engineering strategies improve the scalability of its synthesis while maintaining product consistency?

- Methodological Answer : Implement continuous flow microreactors with residence time <10 minutes to enhance heat/mass transfer and reduce side products. In-line FTIR monitoring allows real-time adjustment of reactant feed rates. For industrial translation, pair with membrane separation technologies (e.g., nanofiltration) to recover unreacted hexafluoroacetone (>90% efficiency) and reduce waste .

Q. What computational modeling approaches are suitable for predicting the compound's reactivity in novel reaction systems?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for fluorinated systems (e.g., OPLS-AA) to study solvation effects. Coupled cluster (CCSD(T)) calculations can predict electrophilic substitution sites for halogen exchange reactions. COMSOL Multiphysics® models integrating reaction kinetics and fluid dynamics are effective for optimizing flow reactor designs .

Q. How should researchers address contradictory data regarding the compound’s stability in polar aprotic solvents?

- Methodological Answer : Contradictions arise from solvent trace moisture content. Design a controlled study using Karl Fischer titration to quantify water levels (<50 ppm) in solvents like THF or DMF. Accelerated aging tests (40°C, 75% humidity) with periodic NMR analysis can correlate degradation rates (e.g., hydrolysis to trifluoroacetic acid) with solvent purity. Statistical factorial design (2³ matrix) evaluates interactions between temperature, solvent, and moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.